An In-depth Technical Guide to the Synthesis and Characterization of Isopentyl 4-methoxycinnamate
An In-depth Technical Guide to the Synthesis and Characterization of Isopentyl 4-methoxycinnamate
Abstract
Isopentyl 4-methoxycinnamate, also known under trade names such as Amiloxate or Neo Heliopan E 1000, is a significant organic compound primarily utilized as a UVB filter in a wide array of cosmetic and sunscreen formulations.[1][2][3][4] Its efficacy in absorbing ultraviolet radiation, coupled with a favorable safety profile, makes it a subject of interest for chemical synthesis and characterization.[2][5] This guide provides a comprehensive, field-proven methodology for the synthesis of Isopentyl 4-methoxycinnamate via Fischer esterification. It delves into the rationale behind the procedural choices and offers a detailed protocol for the structural and purity verification of the final product using modern analytical techniques, including NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy.
Core Principles of Synthesis: The Fischer Esterification Route
The synthesis of Isopentyl 4-methoxycinnamate is most commonly and efficiently achieved through the Fischer esterification reaction. This acid-catalyzed condensation reaction involves reacting a carboxylic acid (4-methoxycinnamic acid) with an alcohol (isopentyl alcohol) to form the corresponding ester and water.[6]
The reaction is an equilibrium process. To ensure a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed.[7] The acid catalyst, typically concentrated sulfuric acid (H₂SO₄), plays a pivotal role by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Reaction Mechanism
The mechanism proceeds through several key steps:
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Protonation of the Carbonyl: The carbonyl oxygen of 4-methoxycinnamic acid is protonated by the acid catalyst.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isopentyl alcohol attacks the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product, Isopentyl 4-methoxycinnamate.
Caption: The acid-catalyzed mechanism for Fischer Esterification.
Detailed Experimental Protocol
This protocol describes a robust method for synthesizing and purifying Isopentyl 4-methoxycinnamate on a laboratory scale.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Purpose |
| 4-Methoxycinnamic Acid | 178.18 | 10.0 g | Reactant |
| Isopentyl Alcohol | 88.15 | 20 mL (excess) | Reactant |
| Concentrated H₂SO₄ | 98.08 | 1.0 mL | Catalyst |
| Diethyl Ether | 74.12 | 150 mL | Extraction Solvent |
| 5% NaHCO₃ (aq) | 84.01 | 100 mL | Neutralizing Wash |
| Saturated NaCl (aq) | 58.44 | 50 mL | Brine Wash |
| Anhydrous MgSO₄ | 120.37 | ~5 g | Drying Agent |
Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-methoxycinnamic acid (10.0 g), isopentyl alcohol (20 mL), and a magnetic stir bar.[7][8]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the mixture.[6][7] An exothermic reaction will occur.
-
Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle.[6][8] Maintain reflux for approximately 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a 250 mL separatory funnel containing 50 mL of cold deionized water.
-
Extraction: Add 50 mL of diethyl ether to the separatory funnel, stopper it, and shake vigorously, venting frequently to release pressure. Allow the layers to separate and drain the lower aqueous layer.
-
Washing:
-
Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution to remove any unreacted 4-methoxycinnamic acid and the sulfuric acid catalyst.[9] A key observation here is the cessation of effervescence, indicating complete neutralization.
-
Repeat the wash with another 50 mL of 5% sodium bicarbonate solution.
-
Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution to facilitate the removal of dissolved water.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating the solution is dry.
-
Solvent Removal: Gravity filter the solution to remove the drying agent. Remove the diethyl ether using a rotary evaporator to yield the crude product, which should be a light yellow, viscous liquid.[10]
-
Purification (Optional but Recommended): For high-purity product, the crude oil can be purified using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Caption: Experimental workflow for the synthesis of Isopentyl 4-methoxycinnamate.
Comprehensive Characterization
Structural elucidation and purity assessment are critical to validate the synthesis. The following techniques provide a self-validating system for characterization.
Physical Properties
A summary of the key physical characteristics for the target compound.
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₃[11] |
| Molecular Weight | 248.32 g/mol [10][11] |
| Appearance | Light yellow, viscous liquid[2][10] |
| Boiling Point | 158°C @ 0.7 mmHg[10] |
| Solubility | Insoluble in water; soluble in organic solvents[2][10] |
Spectroscopic Analysis
3.2.1. ¹H NMR Spectroscopy
¹H NMR is used to determine the number and type of hydrogen atoms in the molecule. The spectrum of Isopentyl 4-methoxycinnamate in CDCl₃ should exhibit the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 | Doublet | 1H | Vinylic proton (α to C=O) |
| ~ 7.48 | Doublet | 2H | Aromatic protons (ortho to ester) |
| ~ 6.90 | Doublet | 2H | Aromatic protons (ortho to -OCH₃) |
| ~ 6.30 | Doublet | 1H | Vinylic proton (β to C=O) |
| ~ 4.20 | Triplet | 2H | -O-CH₂ -CH₂- |
| ~ 3.85 | Singlet | 3H | -OCH₃ |
| ~ 1.75 | Multiplet | 1H | -CH₂-CH (CH₃)₂ |
| ~ 1.60 | Quartet | 2H | -O-CH₂-CH₂ - |
| ~ 0.95 | Doublet | 6H | -CH(CH₃ )₂ |
Note: Exact chemical shifts and coupling constants may vary slightly based on solvent and instrument.[12]
3.2.2. FT-IR Spectroscopy
Infrared spectroscopy identifies the functional groups present. The absence of a broad O-H stretch from the carboxylic acid starting material (~3000 cm⁻¹) and the appearance of a strong C=O ester stretch are key indicators of a successful reaction.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~ 2960-2850 | C-H stretch | Aliphatic (Isopentyl) |
| ~ 1710-1730 | C=O stretch | α,β-Unsaturated Ester |
| ~ 1635 | C=C stretch | Alkene |
| ~ 1605, 1510 | C=C stretch | Aromatic Ring |
| ~ 1250, 1170 | C-O stretch | Ester & Aryl Ether |
(Reference data adapted from similar ester compounds)[13][14][15]
3.2.3. Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound. For Isopentyl 4-methoxycinnamate, the electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 248, corresponding to the molecular formula C₁₅H₂₀O₃.
3.2.4. UV-Visible Spectroscopy
As a UV-filtering agent, its UV absorption profile is its most critical functional characteristic. When dissolved in a suitable solvent like ethanol or methanol, the compound is expected to show a strong absorbance maximum (λ_max) in the UVB range, typically between 290-320 nm.[13] The conjugated system, which includes the aromatic ring, the alkene double bond, and the carbonyl group, acts as the chromophore responsible for this absorption.[16]
Applications and Safety
Isopentyl 4-methoxycinnamate is primarily used as a UVB absorbing agent in sunscreen and cosmetic products like creams, lotions, and lipsticks.[1][2] It is approved for use in many regions, including the European Union, at concentrations up to 10%.[3][5] Studies have indicated a low potential for toxicity and skin irritation, making it a valuable component in dermatological formulations.[2][5] Beyond its role in photoprotection, some research suggests that as a cinnamic acid derivative, it may also possess anti-inflammatory properties.[3][10]
References
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Unknown. (n.d.). 22. The Fischer Esterification. Retrieved from Millersville University Chemistry Department website: [Link]
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Suryanti, M., & Permatasari, E. (2020). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. Molecular Crystals and Liquid Crystals, 704(1), 1-8. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
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Suzana, S., et al. (2011). Synthesis Octyl P-Methoxycinnamate as Sunblock by Transesterification Reaction with the Starting Material Ethyl P. Indonesian Journal of Cancer Chemoprevention, 2(2), 217-221. Retrieved from [Link]
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Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET ISOAMYL p-METHOXYCINNAMATE. Retrieved from [Link]
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ResearchGate. (n.d.). Partial 1 H NMR spectra (500 MHz, MeOH-d 4 ) displaying signals of.... Retrieved from [Link]
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Wikipedia. (n.d.). Amiloxate. Retrieved from [Link]
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UKEssays. (2017, August 16). Fischer Esterification of Isopentyl Acetate. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester.... Retrieved from [Link]
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